[(2-Methylquinolin-8-yl)oxy]acetonitrile
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Overview
Description
2-((2-Methylquinolin-8-yl)oxy)acetonitrile is a chemical compound that features a quinoline moiety, which is a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 2-((2-Methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 2-methylquinoline with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-((2-Methylquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2-Methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-((2-Methylquinolin-8-yl)oxy)acetonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar compounds to 2-((2-Methylquinolin-8-yl)oxy)acetonitrile include:
2-((2-Methylquinolin-8-yl)oxy)acetohydrazide: This compound has a hydrazide group instead of a nitrile group and is used as a corrosion inhibitor.
2-((2-Methylquinolin-8-yl)oxy)acetic acid: This compound has a carboxylic acid group and is used in various chemical syntheses.
Properties
CAS No. |
88757-11-3 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H10N2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13/h2-6H,8H2,1H3 |
InChI Key |
YETBHGZOUUDSPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC#N)C=C1 |
Origin of Product |
United States |
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